molecular formula C13H19N3O3 B2956205 tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate CAS No. 2375259-71-3

tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate

Cat. No.: B2956205
CAS No.: 2375259-71-3
M. Wt: 265.313
InChI Key: PFHBRRJBVRBJPN-UHFFFAOYSA-N
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Description

The compound tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate features a partially saturated bicyclic cinnolin core (1,2-diazanaphthalene) with an oxo group at position 3 and a tert-butyl carbamate moiety at position 5. Its hexahydrocinnolin structure introduces rigidity and electronic effects due to the fused aromatic system with two nitrogen atoms, distinguishing it from simpler monocyclic carbamates .

Properties

IUPAC Name

tert-butyl N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)14-9-4-5-10-8(6-9)7-11(17)16-15-10/h7,9H,4-6H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHBRRJBVRBJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=NNC(=O)C=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the hexahydrocinnolinone moiety under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions . The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane at room temperature . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related tert-butyl carbamates from the provided evidence:

Compound Name Core Structure Functional Groups Key Structural Features
tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate (Target) Hexahydrocinnolin Oxo, Boc-protected amine Bicyclic, two nitrogens, keto group
tert-butyl (3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate Phenyl + dihydroisoquinolin Hydroxypropyl, Boc, carbamate, dihydroisoquinolin Linear chain linker, aromatic systems
tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate Tetrahydroquinolin Amino, Boc-protected amine Monocyclic, single nitrogen, amine
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Cyclopentyl Hydroxy, Boc-protected amine Monocyclic, stereospecific hydroxy

Key Observations :

  • Bicyclic vs. Monocyclic Systems: The target compound’s hexahydrocinnolin core imparts rigidity and electronic complexity compared to monocyclic analogs (e.g., cyclopentyl or tetrahydroquinolin derivatives) .
  • Functional Groups: The oxo group in the target compound may enhance polarity and hydrogen-bonding capacity compared to amino or hydroxy substituents in analogs .
  • Stereochemistry : Cyclopentyl derivatives (e.g., ) exhibit stereospecific hydroxy groups, whereas the target compound’s bicyclic system may restrict conformational flexibility .

Biological Activity

tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H19N3O3
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 1190897-27-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may exhibit enzyme inhibition or activation properties leading to significant biochemical effects. Specific pathways involved are thought to relate to inflammation and cancer progression.

Biological Activity

Research indicates that this compound has shown promise in various biological assays:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through modulation of specific signaling pathways.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes linked to disease processes.
  • Anti-inflammatory Properties : There is evidence that it may reduce inflammatory responses in cellular models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation of cancer cells in vitro
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Anti-inflammatoryReduces inflammatory markers in cellular assays

Research Insights

Recent studies have focused on the synthesis and characterization of this compound. The compound has been synthesized using various methods with a focus on optimizing yield and purity.

Example Study

A study published in 2024 explored the compound's effects on a panel of cancer cell lines. Results indicated a dose-dependent reduction in cell viability at concentrations ranging from 10 μM to 100 μM. The study concluded that the compound's mechanism likely involves apoptosis induction through caspase activation pathways.

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